
3,3-Dichloro-1,4-diphenylazetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dichloro-1,4-diphenylazetidin-2-one is a chemical compound belonging to the class of azetidinones, which are four-membered lactam rings. This compound is characterized by the presence of two chlorine atoms and two phenyl groups attached to the azetidinone ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-1,4-diphenylazetidin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of N-phenyl-2-chloroacetamide with benzaldehyde in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
化学反応の分析
Types of Reactions
3,3-Dichloro-1,4-diphenylazetidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The azetidinone ring can be hydrolyzed to form corresponding amides and acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted azetidinones, while oxidation and reduction can lead to different oxidation states of the compound .
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3,3-Dichloro-1,4-diphenylazetidin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
類似化合物との比較
Similar Compounds
3,3-Dichloro-1,4-diphenylazetidine-2-one: A closely related compound with similar structural features.
3,3-Dichloro-4,4-diphenylazetidin-2-one: Another similar compound with slight variations in the substitution pattern.
Uniqueness
3,3-Dichloro-1,4-diphenylazetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
特性
CAS番号 |
7238-55-3 |
|---|---|
分子式 |
C15H11Cl2NO |
分子量 |
292.2 g/mol |
IUPAC名 |
3,3-dichloro-1,4-diphenylazetidin-2-one |
InChI |
InChI=1S/C15H11Cl2NO/c16-15(17)13(11-7-3-1-4-8-11)18(14(15)19)12-9-5-2-6-10-12/h1-10,13H |
InChIキー |
PIHNKLOEPGZEGT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C(C(=O)N2C3=CC=CC=C3)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


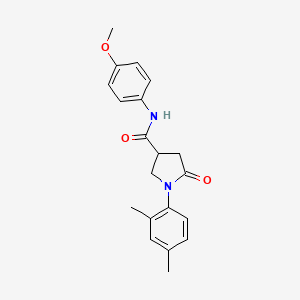
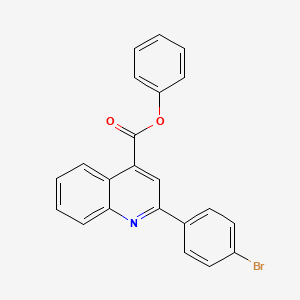
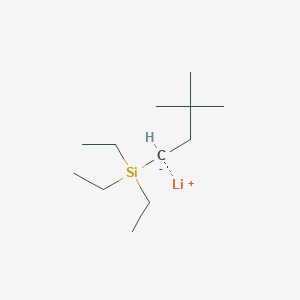
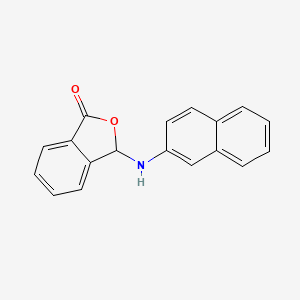
![4-{[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14149335.png)
![5-{4-[(3,4-dimethylphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]aniline](/img/structure/B14149343.png)

![3-Cyclohexyl-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one](/img/structure/B14149346.png)
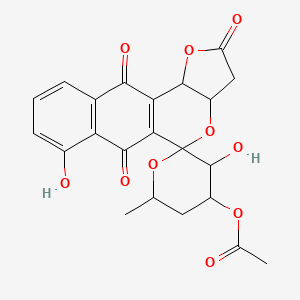
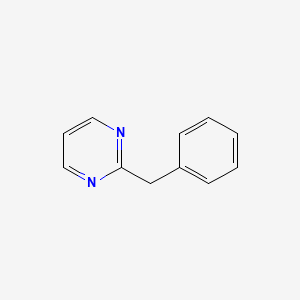
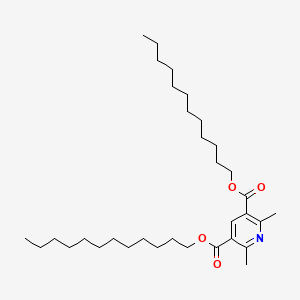
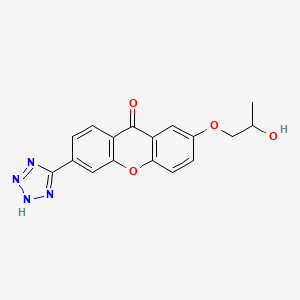
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B14149364.png)
silane](/img/structure/B14149387.png)
